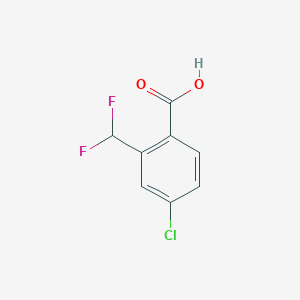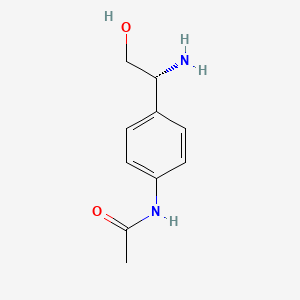
tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions often include microwave irradiation to accelerate the process and improve yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid)
Uniqueness
tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate is unique due to its specific structural features, which include the combination of a triazole ring with a pyrrolidine carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H19N5O2 |
|---|---|
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)16-6-4-5-7(16)8-13-9(12)15-14-8/h7H,4-6H2,1-3H3,(H3,12,13,14,15) |
Clave InChI |
WKTIUCYPEPSRPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


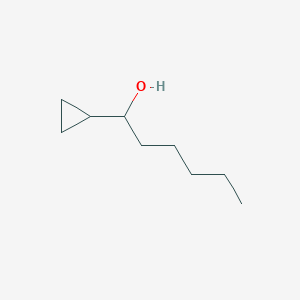

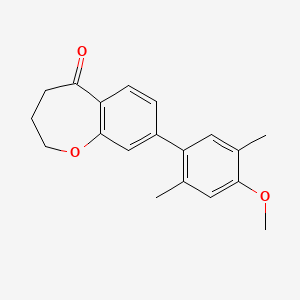
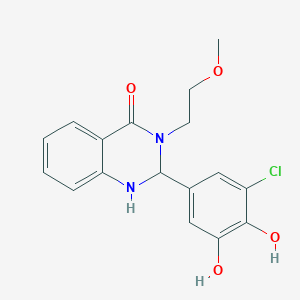
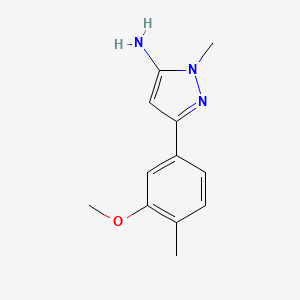

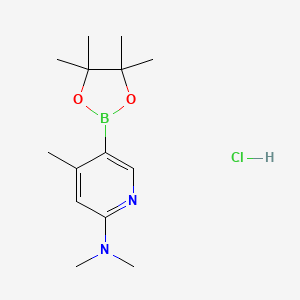
![3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13580951.png)


